

# Application Note: Targeted Tumor Imaging with DiSulfo-ICG-Azide

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## Compound of Interest

Compound Name: DiSulfo-ICG-azide (disodium)

Cat. No.: B12369568

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## Introduction & Scientific Rationale

### The Challenge: Limitations of Standard ICG

Indocyanine Green (ICG) is the FDA-approved gold standard for NIR imaging.<sup>[1]</sup> However, native ICG suffers from significant physicochemical limitations:

- **Poor Solubility:** It is highly hydrophobic, leading to aggregation in aqueous buffers (quenching fluorescence).
- **Non-Specific Binding:** It rapidly binds to plasma albumin, altering its pharmacokinetics.
- **Lack of Functional Handles:** Native ICG lacks a reactive group for stable bioconjugation.

### The Solution: DiSulfo-ICG-Azide

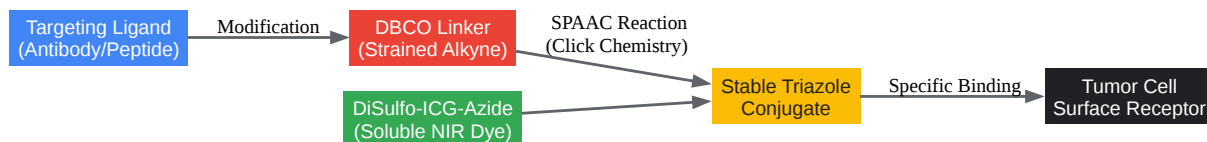
DiSulfo-ICG-Azide addresses these issues through precise chemical engineering. The addition of two sulfonate groups (-SO<sub>3</sub><sup>-</sup>) dramatically increases water solubility, preventing aggregation-induced quenching. The Azide (-N<sub>3</sub>) moiety introduces bioorthogonal reactivity, enabling "Click Chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) with targeting ligands.

Feature	Standard ICG	DiSulfo-ICG-Azide	Benefit
Solubility	Low (Hydrophobic)	High (Hydrophilic)	Reduced aggregation; higher brightness.
Reactivity	None (Passive)	Azide (-N <sub>3</sub> )	Enables specific conjugation to antibodies/peptides.
Stability	Low (Dimerizes <24h)	High	Consistent signal for longitudinal studies.
Ex/Em	780 nm / 820 nm	785 nm / 810 nm	Deep tissue penetration (NIR-I Window).

## Mechanism of Action: The Bioorthogonal "Click"

This protocol utilizes the reaction between DiSulfo-ICG-Azide and a DBCO (Dibenzocyclooctyne)-modified targeting ligand (e.g., Trastuzumab for HER2+ tumors or RGD peptide for integrins). This reaction is copper-free, non-toxic, and proceeds rapidly in physiological conditions.[2]

### Figure 1: Bioconjugation Mechanism



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Caption: The strain-promoted reaction between the Azide-dye and DBCO-ligand forms a stable conjugate without catalysts.

## Protocol A: Bioconjugation (In Vitro Preparation)

Objective: Create a tumor-targeted NIR probe by conjugating DiSulfo-ICG-Azide to a DBCO-functionalized antibody.

## Materials

- DiSulfo-ICG-Azide (reconstituted in DMSO to 10 mM).
- DBCO-labeled Antibody (e.g., 1 mg/mL in PBS).
- PD-10 Desalting Column (Sephadex G-25).
- UV-Vis Spectrophotometer.

## Step-by-Step Methodology

- Molar Calculation:
  - Target a Dye-to-Protein (DOL) ratio of 2:1 to 4:1. Higher ratios may cause self-quenching despite sulfonation.
  - Example: For 1 mg IgG (~6.6 nmol), add ~20-30 nmol of DiSulfo-ICG-Azide.
- Incubation:
  - Mix the antibody and dye in a light-protected tube.
  - Incubate for 2 hours at Room Temperature or 4°C overnight on a rotator. Note: The reaction is spontaneous.
- Purification (Critical):
  - Unreacted free dye will clear rapidly in vivo but creates high background initially.
  - Pass the reaction mixture through a PD-10 column equilibrated with PBS. Collect the protein fraction (first elution peak).
- Quality Control (DOL Calculation):
  - Measure Absorbance at 280 nm (

, protein) and 785 nm (

, dye).

- Calculate DOL using the correction factor (CF = 0.05 for ICG derivatives):
- Target: DOL 2.0 - 4.0.

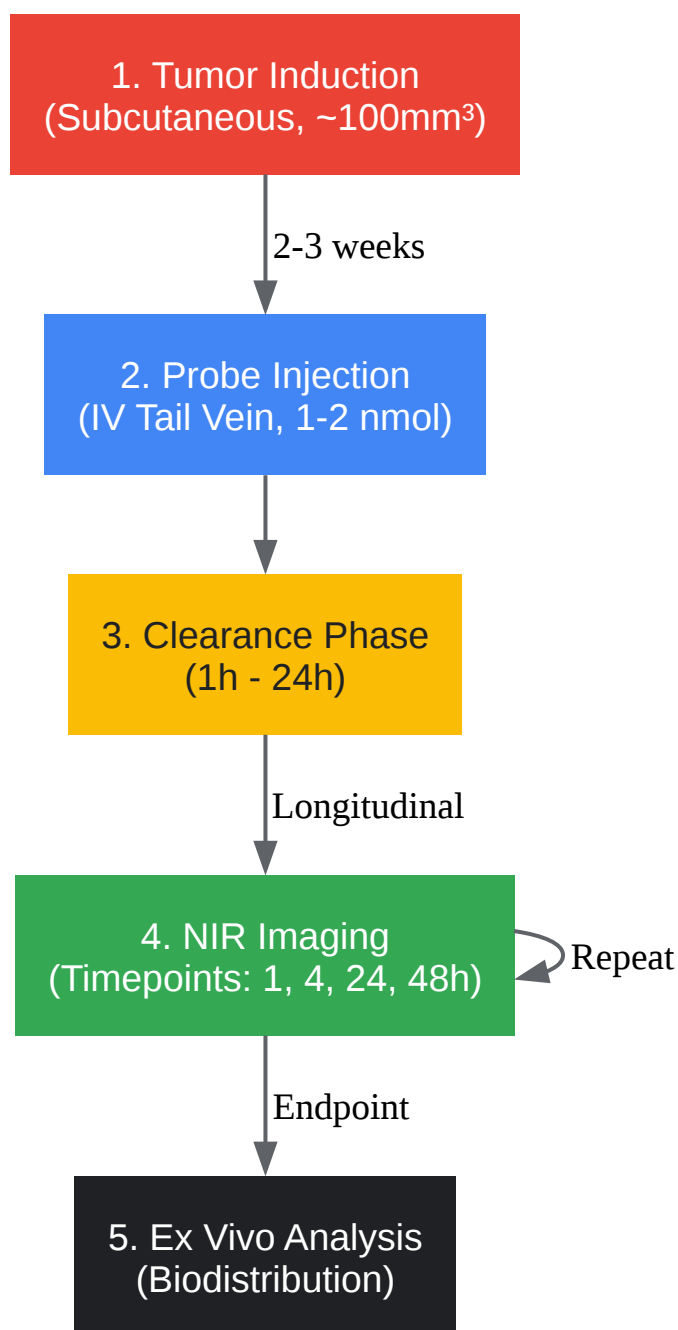
## Protocol B: In Vivo Tumor Imaging

Objective: Visualize tumor accumulation in a mouse xenograft model.

### Experimental Design

- Animal Model: BALB/c Nude Mice (6-8 weeks) bearing subcutaneous tumors (e.g., MCF-7 or MDA-MB-231).
- Group Size: n=5 per group (Targeted Probe, Non-targeted Control, Vehicle).
- Imaging System: IVIS® Spectrum or equivalent (Excitation: 745nm or 780nm; Emission: 800nm+).

### Figure 2: In Vivo Workflow



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Caption: Timeline for longitudinal NIR fluorescence imaging of tumor xenografts.

## Step-by-Step Methodology

- Preparation:
  - Anesthetize mice using 2% Isoflurane.

- Maintain body temperature at 37°C (ICG fluorescence is temperature-sensitive).
- Administration:
  - Inject 50-100 µg (antibody equivalent) or 1-2 nmol (dye equivalent) of the conjugate via the tail vein.
  - Control: Inject free DiSulfo-ICG-Azide (quenched/blocked) to demonstrate rapid clearance.
- Imaging Timepoints:
  - T=1h: Blood pool phase (vascular signal).
  - T=4-6h: Tumor accumulation begins (EPR effect + Active Targeting).
  - T=24h: Optimal Imaging Window. Background signal clears; tumor retention remains high.
  - T=48h: Late-stage retention check.
- Data Analysis:
  - Draw Regions of Interest (ROI) over the Tumor (T) and contralateral Muscle (B).
  - Calculate TBR (Tumor-to-Background Ratio):
  - Success Criterion: TBR > 3.0 at 24h.

## Troubleshooting & Optimization

Observation	Probable Cause	Corrective Action
Low Signal Intensity	Self-quenching (DOL > 6)	Reduce dye molar excess during conjugation.
High Liver Signal	Hydrophobic clearance	This is normal for ICG derivatives. Use DiSulfo variants to shift some clearance to kidneys, but hepatobiliary clearance is dominant.
Rapid Signal Loss	Probe instability	Store DiSulfo-ICG-Azide at -20°C. Avoid repeated freeze-thaw cycles.
No Tumor Specificity	Receptor saturation	Titrate antibody dose. Ensure tumor model expresses the target antigen.

## References

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## Sources

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- [2. pnas.org \[pnas.org\]](#)
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